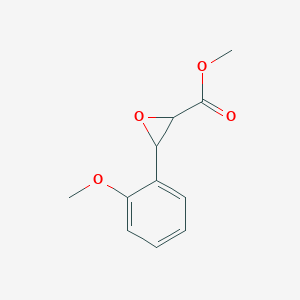

Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate

Overview

Description

Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate: is an organic compound with the molecular formula C11H12O4. It is characterized by the presence of an oxirane ring (epoxide) attached to a carboxylate ester and a methoxyphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Epoxidation of Alkenes: One common method for preparing methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate involves the epoxidation of alkenes. The starting material, 2-methoxyphenylacrylic acid methyl ester, can be treated with a peracid such as m-chloroperoxybenzoic acid (mCPBA) to form the oxirane ring.

Cyclization Reactions: Another approach involves the cyclization of suitable precursors under basic or acidic conditions to form the oxirane ring.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale epoxidation reactions using optimized conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate can undergo oxidation reactions, where the oxirane ring is opened to form diols or other oxidized products.

Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles attack the oxirane ring, leading to ring-opening and the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peracids like mCPBA.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Diols or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted alcohols, ethers, or amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate has the molecular formula and features an oxirane (epoxide) ring, a carboxylate ester, and a methoxyphenyl group. The unique structure of this compound contributes to its reactivity and utility in synthetic applications.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its epoxide structure allows for various transformations, making it a valuable building block in organic synthesis.

Pharmaceutical Development

The compound's unique structure makes it a promising scaffold for drug development. It can be modified to create derivatives that target specific biological receptors or enzymes. For instance, research has indicated potential interactions with nucleophilic sites on biomolecules, which could lead to significant modifications affecting biological functions.

Polymer Chemistry

In industry, this compound is utilized in synthesizing specialized polymers and resins. The reactive oxirane ring can participate in polymerization reactions, leading to materials with unique properties suitable for various applications.

Case Study 1: Drug Development

A study explored the use of this compound as a precursor for synthesizing new anti-cancer agents. The compound was modified to enhance its affinity for cancer cell receptors, demonstrating its potential in targeted therapy.

Case Study 2: Polymer Synthesis

Research conducted on the application of this compound in creating biodegradable polymers highlighted its role in developing eco-friendly materials. The incorporation of the oxirane group facilitated cross-linking reactions that improved the mechanical properties of the resulting polymers.

Mechanism of Action

The mechanism of action of methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate involves the reactivity of the oxirane ring. The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and applications.

Comparison with Similar Compounds

- Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate

- Methyl 3-(2-hydroxyphenyl)oxirane-2-carboxylate

- Methyl 3-(2-chlorophenyl)oxirane-2-carboxylate

Comparison:

- Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and interactions compared to other similar compounds.

- The position and nature of substituents on the phenyl ring can significantly affect the compound’s chemical properties and applications.

Biological Activity

Methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate, a compound characterized by its oxirane (epoxide) structure and methyl ester group, has garnered interest in various fields of biological research due to its potential interactions with biological systems. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on recent studies and findings.

Chemical Structure and Properties

This compound is an organic molecule with the following structural formula:

This compound contains an epoxide ring, which is known for its reactivity towards nucleophiles, making it significant in biochemical interactions.

Target Enzymes

The primary biological activity of this compound is associated with its interaction with various enzymes. Notably, it has been studied for its potential as a substrate for lipases, particularly from Serratia marcescens, which catalyze the hydrolysis of the compound. This enzymatic reaction leads to the formation of optically active derivatives that may exhibit distinct biological properties .

Mode of Action

The interaction with lipase enzymes results in hydrolyzing reactions that can produce various products, including carboxylic acids and ketones. The reactivity of the epoxide group allows it to form covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially modifying their functions.

Anticancer Potential

Research indicates that compounds with similar structural features to this compound exhibit anticancer properties. The presence of the methoxyphenyl group may enhance interactions with cellular targets involved in cancer progression. For instance, studies have shown that related compounds can inhibit specific kinases associated with tumor growth .

Enzymatic Resolution Studies

A significant study focused on the enantioselective hydrolysis of racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate using lipases. This process yielded optically active products with high enantiomeric excess, demonstrating the compound's potential in pharmaceutical applications such as the synthesis of diltiazem, a calcium channel blocker used in cardiovascular therapies .

Cytotoxicity Assessments

In vitro cytotoxicity assays have been conducted on structurally similar compounds to assess their effects on cancer cell lines. These studies typically measure IC50 values (the concentration required to inhibit cell growth by 50%), providing insights into the potential therapeutic applications of this compound and its derivatives .

Applications in Research and Industry

This compound serves as an important intermediate in organic synthesis and pharmaceutical development. Its applications include:

- Pharmaceutical Synthesis : Key intermediates in the production of drugs like diltiazem.

- Biochemical Research : Investigating enzyme interactions and potential modifications to biomolecules.

- Industrial Chemistry : Used as a building block for producing fine chemicals and other industrial applications.

Summary Table of Biological Activities

Properties

IUPAC Name |

methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-13-8-6-4-3-5-7(8)9-10(15-9)11(12)14-2/h3-6,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZNUGSVQMGEQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2C(O2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80296661 | |

| Record name | methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33567-53-2 | |

| Record name | NSC110709 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 3-(2-methoxyphenyl)oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80296661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.